Structural Differentiation via 4-Methoxybenzylidene vs. 4-Hydroxy-3-methoxybenzylidene Substituent
The target compound incorporates a 4-methoxybenzylidene group at the thiazolone 5-position. The closest commercially indexed analog, (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one, differs solely by an additional meta-hydroxy substituent on the benzylidene phenyl ring . This single functional group change alters hydrogen-bond donor capacity (0 HBD for target vs. 1 HBD for analog), LogP, and electronic distribution on the aryl ring, which are critical determinants of target binding and membrane permeability. While direct comparative bioactivity data are not publicly available, the structural distinction is sufficient to assign these compounds as non-interchangeable chemical entities for any SAR-dependent study.
| Evidence Dimension | Benzylidene substituent identity |
|---|---|
| Target Compound Data | 4-Methoxybenzylidene (C₈H₇O₂; MW fragment 135.14; HBD = 0) |
| Comparator Or Baseline | (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one (CAS not standardized; MW 440.47; HBD = 1) |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔHBD = +1; presence/absence of phenolic -OH |
| Conditions | Structural comparison based on chemical identity; no biological assay context available |
Why This Matters
Procurement of the exact CAS 716335-67-0 entity ensures absence of the confounding hydrogen-bond donor that could alter pharmacokinetics, off-target binding, and assay reproducibility.
